2-Methoxy-3-[(4-methoxyphenyl)methoxy]pyridine
CAS No.:
Cat. No.: VC13692983
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO3 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine |
| Standard InChI | InChI=1S/C14H15NO3/c1-16-12-7-5-11(6-8-12)10-18-13-4-3-9-15-14(13)17-2/h3-9H,10H2,1-2H3 |
| Standard InChI Key | SUFFQHZXFKWQJW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(N=CC=C2)OC |
Introduction
Chemical Structure and Electronic Properties
The molecular architecture of 2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine features a pyridine ring substituted at positions 2 and 3. The 2-methoxy group and 3-[(4-methoxyphenyl)methoxy] moiety introduce steric and electronic modifications that influence reactivity and intermolecular interactions.
Substituent Effects
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Electron-Donating Groups: Both methoxy groups donate electrons via resonance, increasing the electron density of the pyridine ring. This alters its nucleophilic/electrophilic behavior compared to unsubstituted pyridine.
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Steric Considerations: The bulky 3-[(4-methoxyphenyl)methoxy] group may hinder reactions at the adjacent positions, directing further functionalization to the 4- or 5-positions of the pyridine ring.
Spectroscopic Characteristics
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NMR Profile: Predicted -NMR signals include a singlet for the 2-methoxy group () and aromatic protons split into distinct patterns due to para-substitution on the benzyl moiety.
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IR Spectroscopy: Stretching vibrations for ether linkages () and aromatic C-H bonds () are expected.
Synthesis and Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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2-Methoxypyridine-3-ol: A dihydroxypyridine derivative with a protected hydroxyl group at position 2.
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4-Methoxybenzyl bromide: A benzylating agent for introducing the 3-substituent.
Stepwise Synthesis Protocol
Step 1: Preparation of 2-Methoxypyridine-3-ol
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Starting from 2,3-dihydroxypyridine, selective methylation at position 2 using methyl iodide and potassium carbonate in acetone.
Step 2: Etherification at Position 3 -
Reacting 2-methoxypyridine-3-ol with 4-methoxybenzyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the desired ether linkage.
Step 3: Purification -
Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Example Reaction Scheme:
Industrial-Scale Considerations
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Continuous Flow Systems: Enhance yield and safety by minimizing intermediate isolation steps.
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Green Chemistry: Solvent recycling and catalytic methods reduce environmental impact.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| Melting Point | Estimated |
| Solubility | Moderate in DMSO, ethanol; low in water |
| LogP (Octanol-Water) | Predicted 2.1–2.5 |
Industrial and Research Applications
Organic Synthesis
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Building Block: Used in constructing complex heterocycles via cross-coupling reactions (e.g., Suzuki-Miyaura).
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Ligand Design: Chelating properties for transition metal catalysts in asymmetric synthesis.
Materials Science
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Luminescent Materials: Methoxy groups enhance fluorescence quantum yield in related compounds.
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Polymer Additives: Improves thermal stability in polyamide resins.
Comparison with Structural Analogs
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